4-Iodo-3-nitrobenzamide
Overview
Description
Iniparib, also known as 4-iodo-3-nitrobenzamide, is a compound that was initially developed as a potential cancer treatment. It was believed to act as an irreversible inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair processes. subsequent studies revealed that iniparib does not effectively inhibit PARP enzymes, leading to a reevaluation of its mechanism of action .
Mechanism of Action
Target of Action
Iniparib, also known as 4-Iodo-3-nitrobenzamide, was originally thought to be a Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor . PARP-1 is an enzyme that plays a key role in DNA repair .
Mode of Action
Iniparib’s mechanism of action is primarily through inhibiting the enzymatic activity of PARP-1 . By blocking this activity, Iniparib can make cancer cells more susceptible to chemotherapy and other treatments .
Biochemical Pathways
It is known that parp-1, the supposed target of iniparib, is involved in the base excision repair (ber) pathway, which is crucial for dna repair .
Result of Action
Iniparib has demonstrated clinical activity in cancers mediated by mismatch repair defects such as triple-negative breast cancer and BRCA2-mutated pancreatic cancer . In phase II clinical studies, Iniparib, in combination with carboplatin and gemcitabine, has produced promising results in “triple-negative” breast cancers, increasing median overall survival from 7.7 months to 12.3 months .
Biochemical Analysis
Biochemical Properties
Iniparib is thought to exert its effects through intracellular conversion to nitro radical ions . It was found to induce gamma-H2AX, a marker of DNA damage, in tumor cell lines, and to induce cell cycle arrest in the G2/M phase . Iniparib is also known to form adducts in a non-specific manner with cysteine-containing proteins .
Cellular Effects
Iniparib has been shown to have potential antitumor activity in various types of cells. For instance, it has been reported to inhibit growth of certain breast cancer cell lines in vitro . Iniparib is also known to potentiate the cell cycle effects of DNA damaging modalities in tumor cell lines .
Molecular Mechanism
It is known that Iniparib and its metabolites induce DNA damage and cell cycle arrest in tumor cells . It is also suggested that Iniparib non-selectively modifies cysteine-containing proteins in tumor cells .
Metabolic Pathways
The metabolic pathways of Iniparib involve its conversion to nitro radical ions within the cell . The proposed detoxification pathway of Iniparib metabolism results in the production of several distinct conjugates and 4-iodo-3-amino-benzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iniparib is synthesized through a series of chemical reactions starting from 4-iodoaniline. The key steps involve nitration to introduce the nitro group and subsequent amidation to form the benzamide structure. The reaction conditions typically involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of iniparib follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Iniparib undergoes various chemical reactions, including:
Oxidation: Iniparib can be oxidized to form reactive intermediates.
Reduction: The nitro group in iniparib can be reduced to an amino group under specific conditions.
Substitution: The iodine atom in iniparib can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of 4-amino-3-iodobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Iniparib has been extensively studied for its potential applications in cancer therapy. Initially, it showed promise in treating triple-negative breast cancer and other malignancies. its efficacy was later questioned due to its lack of PARP inhibition. Despite this, iniparib has been valuable in research for understanding the role of reactive oxygen species (ROS) in cancer cells and exploring alternative mechanisms of action .
Comparison with Similar Compounds
Olaparib: A potent PARP inhibitor used in the treatment of ovarian and breast cancers.
Rucaparib: Another PARP inhibitor with applications in ovarian cancer.
Niraparib: A PARP inhibitor used for ovarian cancer, particularly in patients with BRCA mutations
Properties
IUPAC Name |
4-iodo-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOJTZQKHMAPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166784 | |
Record name | Iniparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160003-66-7 | |
Record name | Iniparib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160003-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iniparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160003667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iniparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iniparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160003-66-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INIPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZWI7KHK8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of iniparib?
A1: While initially classified as a PARP inhibitor, research demonstrated that iniparib does not inhibit PARP at clinically relevant concentrations [, , ]. Instead, iniparib and its metabolite, 4-iodo-3-nitrosobenzamide, non-selectively modify cysteine-containing proteins in tumor cells [].
Q2: How does iniparib exert its cytotoxic effects?
A2: The precise mechanism of cytotoxicity remains unclear. Studies suggest iniparib might stimulate reactive oxygen species (ROS) production [], potentially by interacting with the Nrf2-mediated antioxidant response or the mitochondrial electron transport chain [].
Q3: What is the molecular formula and weight of iniparib?
A3: Iniparib (4-Iodo-3-nitrobenzamide) has the molecular formula C₇H₅IN₂O₃ and a molecular weight of 292.04 g/mol.
Q4: Is there spectroscopic data available for iniparib?
A4: While the provided research abstracts do not detail specific spectroscopic data, such information is typically available in chemical databases like PubChem and ChemSpider.
Q5: How is iniparib metabolized in the body?
A5: Iniparib is rapidly metabolized, primarily through iodine substitution with glutathione []. This pathway leads to the formation of cysteine and N-acetylated cysteine derivatives []. Other metabolic routes include hydrolysis to benzoic acid derivatives and nitro-reduction to 4-iodo-3-amino-benzamide (IABM) and 4-iodo-3-amino-benzoic acid (IABA) [].
Q6: What is the half-life of iniparib?
A6: Iniparib exhibits a short half-life, ranging from 10 to 20 minutes [, ]. Its metabolites, IABA and IABM, have longer half-lives of approximately 1.75 hours and 0.8 hours, respectively [].
Q7: Does iniparib accumulate in the body after repeated dosing?
A7: Studies indicate no apparent accumulation of iniparib, IABA, or IABM after repeated dosing using the tested regimens [].
Q8: Does iniparib effectively penetrate tumor tissues?
A8: Research in a canine cancer model revealed that clinically relevant concentrations of iniparib and its metabolites were not detectable in tumor tissues despite significant plasma exposures []. This finding raises concerns about its ability to reach therapeutic concentrations within tumors.
Q9: What is the in vitro activity of iniparib?
A9: Iniparib demonstrates antiproliferative activity in various cancer cell lines, including triple-negative breast cancer (TNBC) models [, , , , ]. It potentiates the cytotoxic effects of DNA-damaging agents like gemcitabine and carboplatin in vitro [, , ].
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